2-Amino-1-(2-methylcyclopropyl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one typically involves the reaction of 2-methylcyclopropylamine with an appropriate ethanone precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity . The process is optimized to minimize the use of hazardous reagents and to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino compounds .
Scientific Research Applications
2-Amino-1-(2-methylcyclopropyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-amino-1-(2-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-4-2-5(4)6(8)3-7/h4-5H,2-3,7H2,1H3 |
InChI Key |
WYQILOBMRWZKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)CN |
Origin of Product |
United States |
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